2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Description
2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a dihydropyrimidine derivative characterized by a pyrimidine core substituted with:
- A carboxylic acid at position 5, enabling hydrogen bonding and ionic interactions.
- A keto group at position 6, contributing to tautomerism and electronic effects.
This structural framework is common in medicinal chemistry, particularly in enzyme inhibitors targeting pathways like xanthine oxidase (XO) .
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3S/c1-9(2,15-3)8-10-4-5(7(13)14)6(12)11-8/h4H,1-3H3,(H,13,14)(H,10,11,12) |
InChI Key |
JEUWPUVVLLRTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C(=O)N1)C(=O)O)SC |
Origin of Product |
United States |
Preparation Methods
Biginelli-Like Cyclocondensation
The core dihydropyrimidine structure is synthesized via a modified Biginelli reaction , which typically involves three components:
- A β-keto ester (e.g., ethyl acetoacetate)
- A substituted aldehyde (e.g., thiourea derivatives)
- A urea or thiourea precursor
For this compound, 2-(methylsulfanyl)propan-2-yl substituents are introduced at position 2 of the pyrimidine ring through alkylation steps post-cyclization.
Alkylation with Dimethyl Sulfate
A critical step involves the methylation of thiol intermediates to form the methylsulfanyl group. The procedure from outlines:
- Reagents : Dimethyl sulfate (alkylating agent), absolute ethanol (solvent)
- Conditions : Reflux at 80°C for 1 hour
- Work-up :
- Dilution with water
- Alkalinization with concentrated ammonium hydroxide
- Crystallization from ethanol/water or DMF/water mixtures
Example Yield : 72% for analogous compounds.
Carboxylation and Ester Hydrolysis
The carboxylic acid group at position 5 is introduced via:
- Ethyl chloroformate-mediated esterification during intermediate stages.
- Hydrolysis under acidic or basic conditions to yield the final carboxylic acid.
Experimental Data and Optimization
Table 1: Key Reaction Parameters for Synthesis Steps
Structural Confirmation and Characterization
- Molecular Formula : C₉H₁₂N₂O₃S (MW: 228.27 g/mol).
- Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidinones.
Scientific Research Applications
2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the COX-2 enzyme, which is involved in the inflammatory response . The inhibition of COX-2 reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Comparison with Similar Compounds
Table 1: Structural Comparison of Dihydropyrimidine Derivatives
Key Observations :
- Position 2 Modifications : The methylsulfanyl group in the target compound offers moderate hydrophobicity compared to methoxyethylsulfanyl (polar) or cyclopropylmethyl (rigid) .
- Position 5 Functional Group : Carboxylic acids (target compound, ) enhance binding to enzymes via hydrogen bonding, whereas carbonitriles () may limit solubility.
- Biological Relevance: Aromatic substituents (e.g., 4-alkoxy-3-cyanophenyl in ) significantly improve xanthine oxidase (XO) inhibition compared to aliphatic groups.
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Key Observations :
Key Observations :
- XO Inhibition: Derivatives with 4-alkoxy-3-cyanophenyl substituents () exhibit nanomolar potency, attributed to interactions with the XO subpocket. The target compound’s methylsulfanyl group may occupy a similar hydrophobic region.
Biological Activity
The compound 2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid , also known by its CAS number 1785560-03-3 , belongs to the class of dihydropyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to consolidate existing research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 181.19 g/mol . Its structure features a pyrimidine ring with a carboxylic acid group and a methylsulfanyl substituent, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H11N1O3S |
| Molecular Weight | 181.19 g/mol |
| CAS Number | 1785560-03-3 |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have investigated the anticancer potential of dihydropyrimidine derivatives, including this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of several dihydropyrimidine derivatives on human cancer cell lines using the MTT assay. The results indicated that at concentrations of 40 µg/mL, the compound achieved growth inhibition rates of 75% to 84% across tested cell lines, suggesting significant anticancer activity .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro tests against various bacterial strains revealed that it possesses significant antibacterial activity, potentially making it a candidate for developing new antimicrobial agents.
Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in several studies. It was found to inhibit pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.
Mechanism of Action:
- Inhibition of NF-kB Pathway: The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in regulating immune response and inflammation.
- Reduction of Reactive Oxygen Species (ROS): By decreasing ROS levels, the compound can mitigate oxidative stress associated with inflammation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[2-(methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid?
- Methodological Answer : Synthesis typically involves condensation of thiourea derivatives with β-keto esters under acidic conditions. For example, analogous pyrimidine derivatives are synthesized via nucleophilic substitution reactions using DMF as a solvent, potassium carbonate as a base, and alkyl halides (e.g., 1-bromo-2-methoxyethane) to introduce substituents . Optimization includes controlling reaction time (12–24 hours) and temperature (room temperature to reflux). Yield improvements (e.g., 43% in one protocol) are achieved via recrystallization from ethanol or water .
- Table : Key reaction parameters from analogous syntheses:
| Precursor | Solvent | Base | Reaction Time | Yield | Ref. |
|---|---|---|---|---|---|
| 6-(2-methylpropyl)-4-oxo-2-sulfanylidene... | DMF | K₂CO₃ | 12 h | 43% |
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 5.0379 Å, b = 10.5453 Å) are resolved using MoKα radiation (λ = 0.71073 Å) . Complementary techniques include:
- ¹H/¹³C NMR : Assignments of methylsulfanyl (δ ~2.53 ppm for CH₂S) and carbonyl groups (δ ~166–174 ppm for C=O) .
- IR Spectroscopy : Detection of N–H stretching (~3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
- Methodological Answer : Centrosymmetric dimers form via N–H⋯O hydrogen bonds (e.g., N–H = 0.86 Å, H⋯O = 2.12 Å) . Additional stabilization arises from van der Waals interactions between hydrophobic substituents (e.g., 2-methylpropyl groups). Computational modeling (e.g., DFT) can quantify interaction energies and predict polymorphism risks.
- Table : Key hydrogen-bonding parameters from crystallographic
| Donor | Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) | Ref. |
|---|---|---|---|---|---|---|
| N–H | O | 0.86 | 2.12 | 2.876 | 146.5 |
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : Discrepancies (e.g., bond length mismatches between NMR and X-ray data) are addressed via:
Dynamic NMR : To assess conformational flexibility in solution (e.g., hindered rotation of methylsulfanyl groups) .
Temperature-dependent crystallography : To evaluate thermal motion effects on bond distances .
Theoretical calculations : Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G* level) .
Q. How does substitution at the pyrimidine ring affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies indicate that:
- Methylsulfanyl groups enhance lipophilicity (logP > 2), improving membrane permeability .
- Carboxylic acid moieties enable hydrogen bonding with target enzymes (e.g., dihydrofolate reductase).
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values) and compare with analogs lacking the methylsulfanyl group .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Critical issues include:
- Byproduct formation : Mitigated via controlled addition of alkylating agents and inert atmospheres.
- Purification : Use of preparative HPLC (C18 columns, acetonitrile/water gradients) to isolate >98% pure product .
- Stability : Degradation under humid conditions necessitates storage at −20°C with desiccants.
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Apparent contradictions arise from protonation states (pH-dependent solubility). For example:
- Polar solvents (e.g., DMSO) : Solubility increases at neutral pH due to deprotonation of the carboxylic acid group (pKa ~4.5).
- Nonpolar solvents (e.g., hexane) : Limited solubility unless methylsulfanyl groups dominate hydrophobicity. Conduct Hansen solubility parameter (HSP) analysis to predict solvent compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
